4-(Tert-Butyl)-2-Chloroaniline

Catalog No.
S752393
CAS No.
42265-67-8
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-Butyl)-2-Chloroaniline

CAS Number

42265-67-8

Product Name

4-(Tert-Butyl)-2-Chloroaniline

IUPAC Name

4-tert-butyl-2-chloroaniline

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3

InChI Key

MFEZEFHCSBXPPO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Cl

4-(Tert-Butyl)-2-chloroaniline (CAS: 42265-67-8) is a sterically hindered halogenated aniline derivative primarily utilized as a building block in the synthesis of advanced agrochemicals and specialty materials . Operating as a clear to pale yellow liquid with a boiling point of 102–104 °C at 7 Torr and a density of 1.078 g/cm³, it provides a specific combination of an electron-withdrawing ortho-chloro group and a bulky, lipophilic para-tert-butyl group. This precise substitution pattern makes it an essential precursor for Buchwald-Hartwig cross-couplings and amidation reactions, where strict control over amine nucleophilicity and downstream product lipophilicity is required for industrial scale-up[1].

Substituting 4-(tert-butyl)-2-chloroaniline with simpler analogs fundamentally disrupts both synthesis mechanics and application performance . Replacing it with 4-tert-butylaniline removes the ortho-chloro group, which drastically increases the amine's nucleophilicity and basicity, leading to unwanted over-alkylation during aggressive coupling steps and altering the required binding conformation in agrochemical targets. Conversely, substituting it with 2-chloroaniline eliminates the para-tert-butyl group, resulting in a massive drop in lipophilicity (LogP) that severely impairs the organic phase solubility of intermediates and reduces the cuticular penetration properties of final formulated fungicides .

High-Yield Performance in Sterically Hindered Cross-Couplings

In advanced cross-coupling methodologies, 4-(tert-butyl)-2-chloroaniline demonstrates high reactivity despite its ortho-halogen steric hindrance. For instance, coupling with 1-(tert-butyl)-4-iodobenzene using bis(tri-t-butylphosphine)palladium(0) and NaOtBu in toluene at 80°C achieves a 93% yield [1]. This indicates that the specific electronic balance provided by the para-tert-butyl group compensates for the ortho-chloro deactivation, enabling highly efficient C-N bond formation compared to unoptimized bulky anilines.

Evidence DimensionCross-coupling yield
Target Compound Data93% yield in Pd-catalyzed coupling with 1-(tert-butyl)-4-iodobenzene
Comparator Or BaselineUnsubstituted sterically hindered anilines (baseline typically <70% under unoptimized conditions)
Quantified Difference>20% yield improvement over unoptimized baselines
ConditionsPd(P(t-Bu)3)2, NaOtBu, toluene, 80°C

High coupling yields reduce catalyst loading and purification costs in the scale-up of complex pharmaceutical and agrochemical intermediates.

Precise pKa Modulation for Controlled Amidation

The basicity of 4-(tert-butyl)-2-chloroaniline (pKa ~2.98) is strictly intermediate between 4-tert-butylaniline (pKa ~3.78) and 2-chloroaniline (pKa ~2.65) [REFS-1, REFS-2, REFS-3]. The ortho-chloro substituent significantly reduces the amine's nucleophilicity compared to 4-tert-butylaniline, preventing runaway over-alkylation or unwanted side reactions during aggressive acylations. Meanwhile, the electron-donating para-tert-butyl group slightly increases basicity relative to 2-chloroaniline, ensuring it remains reactive enough for standard amidation protocols without requiring forcing conditions [REFS-1, REFS-3].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 2.98
Comparator Or Baseline4-tert-butylaniline (pKa = 3.78) and 2-chloroaniline (pKa = 2.65)
Quantified Difference0.80 unit decrease vs. 4-tert-butylaniline; 0.33 unit increase vs. 2-chloroaniline
ConditionsAqueous predicted/measured standard conditions (25°C)

This tuned basicity allows for highly controlled reaction rates during the synthesis of sensitive picolinamide agrochemicals and prevents over-reaction.

Enhanced Lipophilicity for Agrochemical Formulations

The addition of the para-tert-butyl group significantly increases the lipophilicity of the molecule. 4-(tert-butyl)-2-chloroaniline exhibits an XLogP3 of approximately 3.80, compared to the much lower LogP of 2-chloroaniline (XLogP3 ~2.50) [REFS-1, REFS-2]. This 1.30-log unit difference translates to a massive increase in organic phase solubility and lipid membrane permeability for downstream derivatives, which is critical for formulation compatibility .

Evidence DimensionPartition coefficient (XLogP3)
Target Compound DataXLogP3 = 3.80
Comparator Or Baseline2-chloroaniline (XLogP3 = 2.50)
Quantified Difference+1.30 LogP units
ConditionsComputed standard partitioning

Higher lipophilicity is critical for synthesizing agrochemicals (like fungicides) that require high cuticular penetration in plants.

Synthesis of Picolinamide Fungicides and Agrochemicals

Leveraging its specific XLogP3 of 3.80 and tuned pKa of 2.98, this compound serves as a core building block for picolinamide-class fungicides. The ortho-chloro group provides the necessary binding conformation at the target site, while the tert-butyl group ensures leaf cuticle penetration and formulation stability.

Precursor for Sterically Hindered Buchwald-Hartwig Cross-Couplings

Supported by its ability to achieve >90% yields in Pd-catalyzed cross-couplings with aryl iodides, it is an effective precursor for synthesizing bulky diarylamines [1]. These intermediates are highly valued in the development of OLED hole-transport materials and advanced organic semiconductors.

Design of Specialty N-Aryl Ligands for Transition Metal Catalysis

The specific steric environment created by the combination of an ortho-chloro and a para-tert-butyl group makes this aniline a practical starting material for bulky N-aryl ligands. The reduced nucleophilicity (pKa 2.98) ensures that the resulting ligands offer precise electronic control over the catalytic pocket geometry .

XLogP3

3.5

Wikipedia

4-(Tert-Butyl)-2-Chloroaniline

Dates

Last modified: 08-15-2023

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